Dextromethorphan hydrobromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dextromethorphan hydrobromide involves complex organic chemistry techniques. Although specific details of its commercial synthesis are proprietary and not widely published, it generally involves the methylation of levorphanol, a process that transforms this opioid analgesic into a non-opioid, non-addictive cough suppressant. The synthesis process is critical for ensuring the purity and efficacy of the final product.
Molecular Structure Analysis
Dextromethorphan hydrobromide is a dextrorotatory morphinan compound with a distinct molecular structure that contributes to its pharmacological activities. Its molecular structure includes a cyclohexane ring, a partially saturated morphinan framework, and an ether linkage, distinguishing it from opioid analgesics. This structure is responsible for its ability to bind to NMDA receptors and sigma-1 receptors, contributing to its effects on the central nervous system.
Chemical Reactions and Properties
Dextromethorphan undergoes extensive metabolism in the liver, primarily through the actions of cytochrome P450 enzymes. Its major metabolic pathway includes sequential O-demethylation to its active metabolite, dextrorphan, and N-demethylation to 3-hydroxymorphinan. These metabolic reactions are influenced by genetic variations in metabolizing enzymes, leading to significant inter-individual variability in the pharmacokinetics and pharmacodynamics of dextromethorphan.
Physical Properties Analysis
As a hydrobromide salt, dextromethorphan hydrobromide is highly soluble in water, which facilitates its formulation into various oral dosage forms, including syrups, tablets, and capsules. Its physical state at room temperature is a white, crystalline powder. The hydrobromide component enhances its stability and bioavailability when administered orally.
Chemical Properties Analysis
Dextromethorphan hydrobromide exhibits basic chemical properties characteristic of tertiary amines. It can form salts with acids, which is utilized in its formulation as a hydrobromide salt to improve its pharmacokinetic profile. Its chemical stability and solubility are key factors in its effectiveness as a cough suppressant.
For detailed information on the synthesis, molecular structure, chemical reactions, and properties of dextromethorphan hydrobromide, the following references provide a comprehensive overview of the current scientific understanding:
Silva, A. R. A. C., & Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(2), 258-282. Link to the source.
Musacchio, J., Klein, M., & Canoll, P. (1989). Dextromethorphan and sigma ligands: common sites but diverse effects. Life Sciences, 45(19), 1721-1732. Link to the source.
Wissenschaftliche Forschungsanwendungen
Antitussive in Over-The-Counter Medicines
- Application Summary : Dextromethorphan hydrobromide (DM) is widely used as an antitussive in over-the-counter (OTC) cough/cold medicines for both adults and children .
- Methods of Application : DM is administered orally in syrup form. The dosage varies based on age and weight .
- Results : A study found that a single dose of DM was safe and well-tolerated in children and adolescents. The pharmacokinetic profile of DM and its active metabolite, dextrorphan (DP), was determined for the first time in this population .
Treatment of Pseudobulbar Affect
- Application Summary : The combination of dextromethorphan and quinidine has been shown to alleviate the symptoms of pseudobulbar affect, which includes involuntary laughing and crying in patients with multiple sclerosis, amyotrophic lateral sclerosis, and other neurologic diseases .
- Methods of Application : The combination drug of dextromethorphan and quinidine is administered orally .
- Results : The combination drug was approved for this use by the US Food and Drug Administration in 2010 .
Pharmaceutical Raw Material
- Application Summary : Dextromethorphan hydrobromide is used as a pharmaceutical raw material .
- Methods of Application : It is added to other preparations to help treat pain and a variety of other disturbances .
- Results : The specific outcomes of this application are not provided in the source .
Adjunct Therapy in Major Depressive Disorder
- Application Summary : Dextromethorphan has been repurposed as an adjunct therapy in patients with major depressive disorder .
- Methods of Application : Patients in the test group received dextromethorphan 30 mg once daily as an add-on to ongoing selective serotonin reuptake inhibitor (SSRI) treatment for 8 weeks .
- Results : The study found that add-on therapy to conventional antidepressant medications may lead to better therapeutic outcomes .
Combination with Bupropion for Major Depressive Disorder
- Application Summary : Dextromethorphan combined with bupropion has been used to treat major depressive disorder .
- Methods of Application : The combination drug is administered orally .
- Results : The combination of dextromethorphan and bupropion was significantly more effective than placebo in improving the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at all time points assessed .
Stability Indicating and LCMS Compatible Method
- Application Summary : Dextromethorphan hydrobromide is used in the development and validation of a stability indicating and LCMS compatible method .
- Methods of Application : The method accuracy was evaluated by spiking DHB and its seven impurities at 50,100 and 150% w/w and calculating the % of recovery .
- Results : The specific outcomes of this application are not provided in the source .
Treatment of Dementia or Parkinson Disease
- Application Summary : The combination of dextromethorphan and quinidine has been used in patients with dementia or Parkinson disease .
- Methods of Application : The combination drug is administered orally .
- Results : The specific outcomes of this application are not provided in the source .
Cough Suppressant
- Application Summary : Dextromethorphan (DXM) is a cough suppressant used in many cough and cold medicines. It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .
- Methods of Application : DXM is administered orally in syrup form .
- Results : In its pure form, dextromethorphan occurs as a white powder .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-IKNOHUQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045569 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dextromethorphan hydrobromide monohydrate | |
CAS RN |
6700-34-1 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTROMETHORPHAN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.